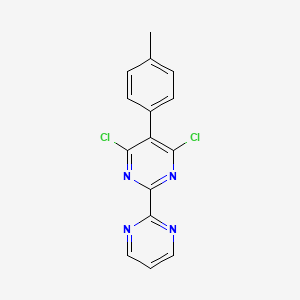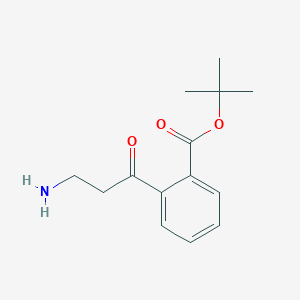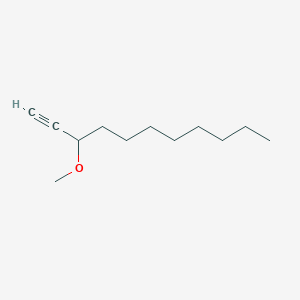
1-Undecyne, 3-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Undecyne, 3-methoxy- is an organic compound with the molecular formula C12H22O. It is a derivative of 1-undecyne, where a methoxy group is attached to the third carbon atom. This compound is part of the alkyne family, characterized by the presence of a carbon-carbon triple bond. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Undecyne, 3-methoxy- typically involves the alkylation of 1-undecyne with methoxy-containing reagents. One common method is the reaction of 1-undecyne with methanol in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of 1-Undecyne, 3-methoxy- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using distillation or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
1-Undecyne, 3-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of 1-Undecyne, 3-methoxy- can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of alkanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-Undecyne, 3-methoxy- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce methoxy and alkyne functionalities into molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in the development of pharmaceuticals, particularly in the synthesis of antimalarial and antitrypanosomal agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Undecyne, 3-methoxy- involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, while the alkyne moiety can undergo cycloaddition reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Undecyne: The parent compound without the methoxy group.
3-Methoxy-1-decyne: A similar compound with a shorter carbon chain.
3-Methoxy-1-dodecyne: A similar compound with a longer carbon chain
Uniqueness
1-Undecyne, 3-methoxy- is unique due to the presence of both the methoxy and alkyne functionalities, which provide a combination of reactivity and stability. This makes it a versatile compound for various chemical transformations and applications in research and industry.
Properties
CAS No. |
443306-61-4 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
3-methoxyundec-1-yne |
InChI |
InChI=1S/C12H22O/c1-4-6-7-8-9-10-11-12(5-2)13-3/h2,12H,4,6-11H2,1,3H3 |
InChI Key |
UPOKGZTZHHUGLI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C#C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 1-(1,1-dimethylethyl) 2-ethyl ester, 7-oxide](/img/structure/B14238386.png)

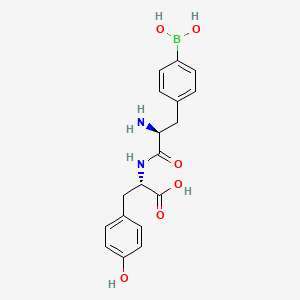
![3-[(Naphthalen-1-yl)oxy]prop-2-enenitrile](/img/structure/B14238398.png)
![1-Methoxy-4-[4-[2,2,2-trichloro-1-[4-(4-methoxyphenyl)phenyl]ethyl]phenyl]benzene](/img/structure/B14238408.png)
![2-[Phenyl(1H-pyrrol-3-yl)methyl]-1H-pyrrole](/img/structure/B14238415.png)
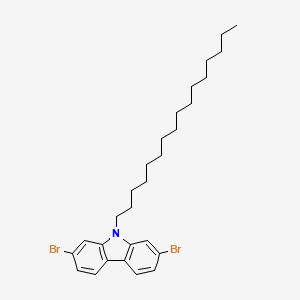
![[5-(1-Phenylindazol-3-YL)furan-2-YL]methanol](/img/structure/B14238422.png)
![1H-Imidazo[4,5-D][1,2,5]thiadiazolo[3,4-B]pyridine](/img/structure/B14238425.png)
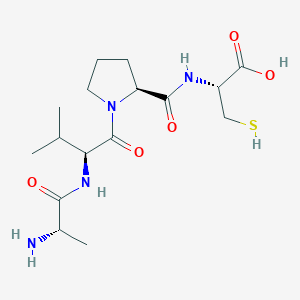
![1-Ethyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene](/img/structure/B14238451.png)
![N-[4-(3,5-Dimethylphenyl)-5-(2,6-dimethyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14238455.png)
